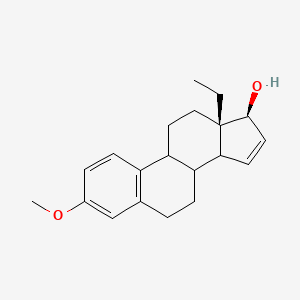
(17beta)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(17beta)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol is a synthetic organic compound that belongs to the class of steroids Steroids are a large class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17beta)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol typically involves multiple steps, starting from simpler steroid precursors. The process may include:
Alkylation: Introduction of the ethyl group at the 13th position.
Methoxylation: Introduction of the methoxy group at the 3rd position.
Cyclization: Formation of the characteristic steroid ring structure.
Hydroxylation: Introduction of the hydroxyl group at the 17th position.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (17beta)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol can be used as a starting material for the synthesis of more complex steroid derivatives.
Biology
In biological research, this compound may be used to study the effects of steroids on cellular processes and signaling pathways.
Medicine
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals, cosmetics, or other products that utilize steroid structures.
Mechanism of Action
The mechanism of action of (17beta)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol would likely involve interaction with steroid receptors in the body. These receptors are proteins that bind to steroids and mediate their effects on gene expression and cellular function. The specific molecular targets and pathways would depend on the exact structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen steroid hormone.
Testosterone: A natural androgen steroid hormone.
Methandrostenolone: A synthetic anabolic steroid.
Uniqueness
(17beta)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol is unique due to its specific functional groups and structure, which may confer distinct biological activities and chemical reactivity compared to other steroids.
Properties
Molecular Formula |
C20H26O2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(13S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H26O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7-9,12,16-19,21H,3-4,6,10-11H2,1-2H3/t16?,17?,18?,19-,20-/m0/s1 |
InChI Key |
QZNDMYQKEAEONA-OQPPHWFISA-N |
Isomeric SMILES |
CC[C@]12CCC3C(C1C=C[C@@H]2O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CCC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















